Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Catalog No.
S807627
CAS No.
394709-83-2
M.F
C7H16Cl2N2O2
M. Wt
231.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(piperazin-2-yl)acetate dihydrochloride

CAS Number

394709-83-2

Product Name

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

IUPAC Name

methyl 2-piperazin-2-ylacetate;dihydrochloride

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H

InChI Key

BAKVEPAYECKEHR-UHFFFAOYSA-N

SMILES

COC(=O)CC1CNCCN1.Cl.Cl

Canonical SMILES

COC(=O)CC1CNCCN1.Cl.Cl

Synthesis of Monosubstituted Piperazines

Industrial Applications

Field: Industrial Chemistry

Results: The compound is a white crystalline powder that is soluble in water and ethanol, which suggests it could be used in various industrial applications.

Synthesis of Piperazine Derivatives

Field: Chemistry, specifically heterocyclic compounds.

Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in the synthesis of various piperazine derivatives .

Method: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results: These methods have been successfully applied to synthesize a wide range of piperazine derivatives .

Pharmaceutical Applications

Field: Pharmaceutical Chemistry

Application: Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Results: The compound has shown a wide range of biological and pharmaceutical activity .

Microwave Acceleration of Synthetic Reactions

Field: Chemistry, specifically synthetic chemistry.

Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in microwave-accelerated synthetic reactions .

Method: The research proceeded from a simple batch technique to the construction of a flow microwave reactor prototype .

Results: The use of microwave acceleration made the synthetic reactions more efficient .

Antiproliferative Activity

Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in the synthesis of compounds with antiproliferative activity .

Results: The compound has shown potential in the field of pharmaceutical research and development .

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a derivative of piperazine, characterized by the presence of two hydrochloride groups. Its systematic name reflects its structural components: a methyl ester linked to a piperazine moiety. The compound is typically encountered as a white crystalline solid and is soluble in water due to its ionic nature from the dihydrochloride form .

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
  • Store the compound in a cool, dry place according to recommended guidelines.
Typical of esters and amines. Key reactions include:

  • Hydrolysis: Methyl 2-(piperazin-2-yl)acetate dihydrochloride can be hydrolyzed in the presence of water or aqueous acid to yield piperazine and acetic acid.
  • Acylation: It can act as an acylating agent, reacting with nucleophiles such as amines to form amides.
  • Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, particularly with stronger nucleophiles.

Research indicates that methyl 2-(piperazin-2-yl)acetate dihydrochloride exhibits various biological activities. Its structural similarity to other piperazine derivatives suggests potential pharmacological effects, including:

  • Antidepressant Activity: Some studies have linked piperazine derivatives to antidepressant effects, possibly through serotonin receptor modulation.
  • Antimicrobial Properties: Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains.

The synthesis of methyl 2-(piperazin-2-yl)acetate dihydrochloride typically involves several steps:

  • Formation of Piperazine Derivative: Piperazine is reacted with acetic anhydride or acetic acid to form the corresponding acetate.
  • Methylation: The acetate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
  • Salt Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.

This multi-step synthesis allows for the production of high-purity compounds suitable for research and application .

Methyl 2-(piperazin-2-yl)acetate dihydrochloride has several applications:

  • Pharmaceutical Research: It serves as a building block in the synthesis of various pharmaceutical agents.
  • Biochemical Studies: The compound is utilized in studies exploring the mechanisms of action of piperazine derivatives on biological systems.

Interaction studies involving methyl 2-(piperazin-2-yl)acetate dihydrochloride focus on its binding affinities and effects on biological targets. Notable findings include:

  • Receptor Binding: The compound may interact with serotonin receptors, influencing mood and anxiety-related pathways.
  • Enzyme Inhibition: Investigations into its potential as an enzyme inhibitor are ongoing, particularly concerning enzymes involved in neurotransmitter metabolism.

Methyl 2-(piperazin-2-yl)acetate dihydrochloride shares structural similarities with other piperazine derivatives. Here are some comparable compounds:

Compound NameCAS NumberKey Features
Methyl 1-(piperazin-1-yl)acetate hydrochloride196192-08-2Different piperazine position; potential antidepressant effects.
Ethyl 2-(piperazin-1-yl)acetate dihydrochloride179689-65-7Ethyl group instead of methyl; variations in solubility and biological activity.
Methyl 4-(piperazin-1-yl)butanoate hydrochloride394709-83-3Longer carbon chain; potential for different pharmacological profiles.

Uniqueness

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological properties compared to other derivatives. Its dual hydrochloride form enhances its solubility and stability, making it particularly suitable for laboratory use .

Dates

Modify: 2023-08-16

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